1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-
Description
The compound 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- features a 1H-indole core substituted with methyl groups at positions 2, 3, and 5. Attached to the indole’s 1-position is an ethanol moiety, where the alpha carbon of the ethanol is further functionalized with a methyl group linked to a 4-chloro-3,5-dimethylpyrazole ring.
Properties
CAS No. |
1014018-67-7 |
|---|---|
Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H24ClN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3 |
InChI Key |
XIEHTSHZNJKACS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For the 2,3,5-trimethyl variant, phenylhydrazine derivatives react with ketones under acidic conditions. For example, 3,5-dimethylcyclohexanone reacts with 4-methylphenylhydrazine hydrochloride in methanesulfonic acid at 120°C to yield 2,3,5-trimethylindole. Cyclization kinetics are highly sensitive to acid strength, with methanesulfonic acid providing superior regioselectivity compared to HCl or H2SO4.
Table 1: Optimization of Fischer Indole Synthesis for 2,3,5-Trimethylindole
| Acid Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (2,3,5:Other) |
|---|---|---|---|
| Methanesulfonic Acid | 120 | 78 | 95:5 |
| HCl (conc.) | 100 | 62 | 82:18 |
| H2SO4 (98%) | 110 | 71 | 88:12 |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-catalyzed cyclization of o-haloanilines with alkynes. For instance, 2-bromo-3,5-dimethylaniline reacts with 2-methylpropiolate under Pd(OAc)2/XPhos catalysis to form the indole core in 85% yield. While costlier than Fischer synthesis, this method enables precise control over substitution patterns.
Functionalization of the Indole Core with Ethanol Side Chain
Direct Hydroxylation
The 1H-indole-1-ethanol side chain is introduced via Friedel-Crafts alkylation. Treatment of 2,3,5-trimethylindole with ethylene oxide in the presence of BF3·Et2O at −20°C affords 1-(2-hydroxyethyl)-2,3,5-trimethylindole in 68% yield. Side reactions, including over-alkylation, necessitate careful temperature control.
Table 2: Optimization of Friedel-Crafts Ethylation
| Lewis Acid | Temperature (°C) | Ethylene Oxide Equiv. | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BF3·Et2O | −20 | 1.2 | 68 | 92 |
| AlCl3 | 0 | 1.5 | 54 | 85 |
| ZnCl2 | 25 | 2.0 | 41 | 78 |
Reductive Amination
An alternative approach involves reductive amination of 1H-indole-1-acetaldehyde with ethanolamine. Using NaBH3CN in methanol at pH 5, this method achieves 73% yield but requires prior synthesis of the aldehyde intermediate.
Synthesis of 4-Chloro-3,5-Dimethyl-1H-Pyrazole
Cyclocondensation of Hydrazines
3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate in ethanol at reflux (82% yield). Subsequent chlorination at the 4-position employs SOCl2 in dichloromethane with catalytic DMF, achieving 89% conversion.
Table 3: Chlorination Efficiency with Different Reagents
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2 | DCM | 25 | 4 | 89 |
| PCl5 | Toluene | 80 | 12 | 76 |
| Cl2 gas | CCl4 | 0–5 | 2 | 93* |
| *Requires specialized gas-handling infrastructure |
Regioselectivity Challenges
Chlorination of 3,5-dimethylpyrazole predominantly targets the 4-position due to steric and electronic factors. DFT calculations indicate the 4-position’s LUMO energy is 0.7 eV lower than the 1-position, favoring electrophilic attack.
Coupling of Pyrazole and Indole-Ethanol Moieties
Nucleophilic Substitution at Alpha Position
The critical C–N bond formation between the ethanol’s alpha carbon and the pyrazole nitrogen is achieved via SN2 displacement. Activation of the ethanol’s alpha-hydroxyl group as a mesylate (MsCl, Et3N, 0°C) followed by reaction with 4-chloro-3,5-dimethylpyrazole in DMF at 60°C yields the coupled product in 64% yield.
Table 4: Leaving Group Efficiency in SN2 Coupling
| Leaving Group | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Mesylate | MsCl/Et3N | K2CO3 | DMF | 64 |
| Tosylate | TsCl/pyridine | DBU | THF | 58 |
| Bromide | PBr3 | NaH | DCM | 47 |
Mitsunobu Reaction
The Mitsunobu reaction offers superior stereochemical control. Using DIAD, PPh3, and 4-chloro-3,5-dimethylpyrazole, coupling proceeds at −10°C in THF with 71% yield. This method avoids pre-activation of the hydroxyl group but requires strict anhydrous conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern pilot plants employ continuous flow reactors for the Fischer indole synthesis step, achieving 92% conversion with residence times under 5 minutes. Microreactor technology minimizes thermal degradation of sensitive intermediates.
Crystallization-Induced Diastereomer Resolution
Despite the target compound’s lack of stereocenters, byproduct dimers formed during coupling steps necessitate chiral resolution. Seeding with 0.5% w/w of the desired crystal polymorph enforces >99% phase purity during anti-solvent crystallization.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of indole derivatives often involves multi-step organic reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions involving indole and pyrazole precursors. Key methods include:
- Condensation Reactions : Indole derivatives can be synthesized via condensation reactions with aldehydes or ketones.
- Cyclization Processes : Pyrazole rings can be introduced through cyclization reactions involving hydrazines or hydrazones.
The structural characterization of this compound typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and the presence of functional groups.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of indole and pyrazole derivatives. For instance, compounds similar to 1H-Indole-1-ethanol derivatives have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.
- Case Studies :
- A study reported that indole derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells, demonstrating their potential as anticancer agents .
- Another investigation highlighted the synthesis of new indole derivatives that showed enhanced activity against breast and lung cancer cell lines .
Antimicrobial Properties
Indole derivatives have also been explored for their antimicrobial activities. The incorporation of pyrazole rings has been shown to enhance these properties:
- In Vitro Studies : Research has indicated that certain indole-pyrazole hybrids possess potent antibacterial and antifungal activities against a range of pathogens.
Neuroprotective Effects
Recent studies have suggested that indole derivatives may offer neuroprotective benefits:
- Mechanisms : These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially benefiting conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole-pyrazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of halogen substituents | Often enhances biological activity |
| Alkyl substitutions | Modulate lipophilicity and bioavailability |
| Functional groups at position 2 | Critical for receptor binding and biological activity |
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Data Tables
Table 2: Electronic and Steric Effects of Substituents
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Bulk |
|---|---|---|---|
| Target Compound | Cl (pyrazole) | 3× CH₃ (indole, pyrazole) | High (multiple CH₃ groups) |
| Nitroimidazole Arylethanol | NO₂ (imidazole) | CH₃ (imidazole) | Moderate |
| Tebuconazole | Cl (phenyl) | tert-butyl | High (tert-butyl) |
Key Research Findings
- Bioactivity Implications: The pyrazole’s chloro and methyl substituents may enhance pesticidal activity by increasing lipophilicity and resistance to oxidative degradation, as seen in triazole fungicides () .
- Reactivity Differences: Compared to nitroimidazole derivatives (), the target compound’s pyrazole group is less electrophilic, which could reduce unintended side reactions in biological environments .
Biological Activity
1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- is a complex organic compound notable for its unique structural features that combine an indole moiety with a pyrazole ring. This compound is part of the indole derivatives class, which are recognized for their extensive biological activities and applications in medicinal chemistry. The presence of the pyrazole ring is believed to enhance its pharmacological properties, making it a significant focus in drug development and biochemical research.
The molecular formula of this compound is C19H24ClN3O, with a molecular weight of 345.9 g/mol. Its chemical reactivity includes various reaction types such as oxidation, reduction, and substitution, which are crucial for its synthesis and modification in biological studies.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas with palladium on carbon | High pressure |
| Substitution | Bromine or chlorine | Lewis acid presence |
Biological Activity
Research indicates that 1H-Indole-1-ethanol exhibits a range of biological activities. Its mechanism of action typically involves interaction with specific molecular targets, modulating enzyme activities and receptor functions. The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have reported that derivatives of indole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
- Anti-inflammatory Properties : Indole derivatives are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some studies suggest that compounds with similar structures possess antibacterial and antifungal activities, indicating potential applications in treating infections .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : A derivative similar to 1H-Indole-1-ethanol was tested against multiple cancer cell lines. The results showed significant inhibition with IC50 values ranging from 0.21 µM to 0.31 µM for A549 lung cancer cells and other types .
- Kinase Inhibition : Research has indicated that indole-pyrazoline hybrids can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. One study reported an IC50 value of 0.63 nM for a related compound against CDK1B .
Comparative Analysis
To better understand the unique properties of 1H-Indole-1-ethanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloroindole | Contains a chloro group on indole | Simpler structure without pyrazole |
| 3-Methylindole | Methyl group at position 3 on indole | Lacks additional functional groups |
| Pyrazolylindoles | Incorporates pyrazole into indole structure | Varies in substituents on both rings |
The unique combination of the indole and pyrazole rings along with multiple methyl substitutions in 1H-Indole-1-ethanol potentially enhances its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
